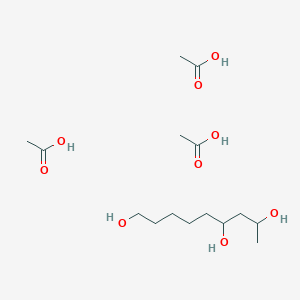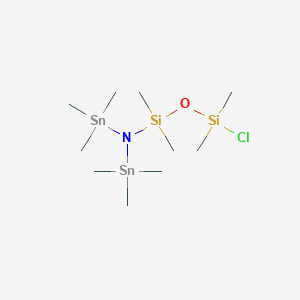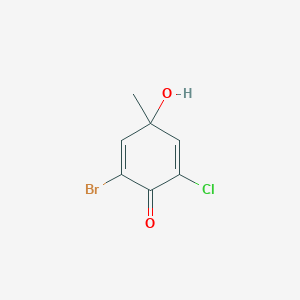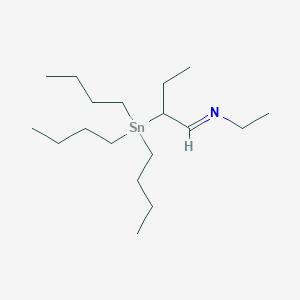
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is a fluorinated organic compound characterized by the presence of three trifluoromethyl groups and three 4-methylphenyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane typically involves the reaction of trifluoroacetic acid derivatives with 4-methylphenyl compounds under specific conditions. One common method includes the use of trifluoroacetic anhydride and 4-methylphenyl magnesium bromide in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and catalysts but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: A chlorofluorocarbon with similar trifluoromethyl groups but different halogen atoms.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluorocarbon with a different arrangement of chlorine and fluorine atoms.
Uniqueness
1,1,1-Trifluoro-2,2,2-tris(4-methylphenyl)ethane is unique due to the presence of three 4-methylphenyl groups, which impart distinct chemical and physical properties compared to other trifluoromethylated compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61204-09-9 |
|---|---|
Molecular Formula |
C23H21F3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-methyl-4-[2,2,2-trifluoro-1,1-bis(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C23H21F3/c1-16-4-10-19(11-5-16)22(23(24,25)26,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
QXPMYDAAJSFVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)

![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)


![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
